4-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2S2/c18-14-6-5-12(9-13(14)17(19,20)21)27(24,25)23-10-11-3-1-7-22-16(11)15-4-2-8-26-15/h1-9,23H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCOTHSVJAWWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions are usually mild and require the use of a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Chloro derivatives such as 4-chloro-3-nitrophenyl.
Reduction: Amines such as 4-chloro-3-aminophenyl.
Substitution: Various substituted trifluoromethyl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds containing sulfonamide groups demonstrate promising anticancer properties. For instance, derivatives of sulfonamides have been explored as inhibitors of various kinases involved in cancer progression, such as RET kinase, which is crucial in certain types of tumors . The trifluoromethyl group in this compound may enhance its potency and selectivity against cancer cells.
-
Antimicrobial Properties :
- Compounds similar to 4-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide have shown antibacterial and antifungal activities. The presence of a thiophene ring can contribute to the bioactivity by interacting with microbial targets, potentially disrupting their cellular processes .
- Enzyme Inhibition :
Biological Research Applications
- Targeted Drug Delivery :
- Biological Assays :
Material Science Applications
- Organic Electronics :
- The presence of fluorine atoms can improve the electronic properties of materials, making this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into similar compounds has shown enhanced charge mobility and stability under operational conditions .
Case Studies
- Inhibition Studies :
- Antimicrobial Testing :
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Detailed Analysis of Structural Variations
a) Heterocyclic Moieties
- Imidazopyridine Derivatives (e.g., ): Fused imidazole-pyridine systems increase rigidity and may enhance selectivity for kinases or GPCRs.
- Benzyloxy-Substituted Pyridines (e.g., ): The benzyloxy group introduces steric bulk and lipophilicity, which could affect membrane permeability.
b) Functional Group Effects
- Sulfonamide vs. Benzamide : Sulfonamides (target compound, ) exhibit stronger hydrogen-bonding capacity compared to benzamides (), influencing target affinity and solubility.
- Trifluoromethyl (-CF₃) : Present in the target compound and , this group enhances electronegativity and metabolic stability by resisting oxidative degradation .
c) Halogenation Patterns
- Chlorine (-Cl) : Common in the target compound and , chlorine improves binding to hydrophobic pockets and modulates electronic properties.
Biological Activity
The compound 4-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities, particularly in the fields of oncology and antiviral therapeutics. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a trifluoromethyl group, a thiophene ring, and a pyridine moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, the inhibition of the USP1/UAF1 deubiquitinase complex has been identified as a promising target for anticancer therapies. Compounds with similar structures demonstrated IC50 values ranging from 1.1 μM to 3.7 μM in various cancer cell lines, suggesting potent antitumor activity .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | USP1/UAF1 | 1.9 | |
| Compound B | USP1/UAF1 | 3.7 | |
| Compound C | RET Kinase | Moderate to High |
Antiviral Activity
In addition to its anticancer properties, this compound has shown potential as an antiviral agent. Research indicates that certain derivatives can inhibit viral replication effectively. For example, thiazolidinone derivatives with similar structural motifs were reported to inhibit HCV NS5B polymerase with IC50 values below 0.35 μM .
Table 2: Summary of Antiviral Activity
The mechanisms through which This compound exerts its biological effects are multifaceted:
- Inhibition of Deubiquitinases : The compound's ability to inhibit the USP1/UAF1 complex disrupts protein degradation pathways, leading to increased apoptosis in cancer cells.
- Antiviral Mechanism : Similar compounds have been noted for their ability to interfere with viral RNA synthesis and replication processes.
Case Studies
A notable case study involved the evaluation of a related compound in clinical settings where patients exhibited significant tumor regression following treatment with a sulfonamide derivative targeting the USP1 pathway. The study highlighted the efficacy and safety profile of such compounds, paving the way for further clinical investigations .
Q & A
Q. What advanced chromatographic methods can separate this compound from structurally similar impurities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
